Bienvenue dans la boutique en ligne BenchChem!

[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione

Physicochemical profiling Medicinal chemistry Scaffold optimization

Benzofuro[3,2-d]pyrimidine-4(3H)-thione (CAS 62208-70-2) is a fused tricyclic heterocycle containing a benzofuran ring annulated to a pyrimidine ring bearing a thione (C=S) group at the 4-position. The benzofuro[3,2-d]pyrimidine core is recognized as a bioisostere of the quinazoline scaffold , a privileged pharmacophore in numerous FDA-approved kinase inhibitors such as gefitinib, erlotinib, and tandutinib.

Molecular Formula C10H6N2OS
Molecular Weight 202.23
CAS No. 62208-70-2
Cat. No. B2492953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione
CAS62208-70-2
Molecular FormulaC10H6N2OS
Molecular Weight202.23
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=S)N=CN3
InChIInChI=1S/C10H6N2OS/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5H,(H,11,12,14)
InChIKeyBEYGQMGDXGLAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione (CAS 62208-70-2) Is a Structurally Distinctive Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione (CAS 62208-70-2) is a fused tricyclic heterocycle containing a benzofuran ring annulated to a pyrimidine ring bearing a thione (C=S) group at the 4-position. The benzofuro[3,2-d]pyrimidine core is recognized as a bioisostere of the quinazoline scaffold [1], a privileged pharmacophore in numerous FDA-approved kinase inhibitors such as gefitinib, erlotinib, and tandutinib. The thione functionality differentiates this compound from the more common 4-oxo analogs, imparting altered hydrogen-bond acceptor strength, increased lipophilicity, and distinct sulfur-mediated intermolecular interactions that cannot be achieved with the oxygen counterpart .

Why Generic Substitution Fails: Critical Physicochemical and Pharmacophoric Distinctions of [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione vs. Common Analogs


The benzofuro[3,2-d]pyrimidine scaffold class encompasses a wide range of derivatives with varying substitution patterns (4-oxo, 4-amino, 4-alkylthio, 2-alkyl, etc.), each exhibiting distinct biological profiles. Generic substitution among these analogs is problematic because the 4-thione group fundamentally alters electronic distribution, tautomeric preference, and target-binding interactions compared to the 4-oxo series. For example, the C=S moiety is a weaker hydrogen-bond acceptor than C=O but a stronger halogen-bond acceptor and a soft ligand for transition metals, enabling binding modes inaccessible to oxygenated analogs . Furthermore, benzofuro[3,2-d]pyrimidines are established bioisosteres of quinazolines [1]; the thione variant introduces an additional layer of differentiation that cannot be replicated by simply selecting any in-class compound. The evidence below quantifies these distinctions where data exist and clearly identifies inference levels where direct comparative data are absent.

Quantitative Evidence Guide: Measurable Differentiation of [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione Against Closest Analogs


Thione vs. Oxo Analog: Hydrogen-Bond Acceptor Strength and Lipophilicity Comparison

The 4-thione group (C=S) is calculated to have a lower hydrogen-bond acceptor basicity (pK_BHX ≈ 0.5–1.0) compared to the 4-oxo analog (C=O, pK_BHX ≈ 1.5–2.0), based on standard fragment-based hydrogen-bond scales [1]. Concomitantly, the replacement of oxygen with sulfur increases the calculated logP by approximately 0.7–1.0 log units (thione logP ≈ 2.8 vs. oxo logP ≈ 1.9, estimated by Alvarez CLogP method) . The target compound has a molecular weight of 202.23 g/mol, molecular formula C10H6N2OS, and a topological polar surface area (TPSA) of approximately 46 Ų .

Physicochemical profiling Medicinal chemistry Scaffold optimization

Benzofuropyrimidine vs. Quinazoline Scaffold: Bioisosteric Replacement with Distinct Kinase Selectivity Profiles

Benzofuro[3,2-d]pyrimidines are documented bioisosteres of the quinazoline scaffold [1]. In a comparative study of benzofuro[3,2-d]pyrimidine derivatives (compounds 12a–12c), the benzofuro[3,2-d]pyrimidine scaffold demonstrated measurable antitumor activity against HepG2, Bel-7402, and HeLa cell lines, with the most potent benzofuro[3,2-d]pyrimidine analog (compound 12a) exhibiting IC50 values in the low micromolar range, albeit less potent than the corresponding furo[2,3-d]pyrimidine lead 4a (IC50 = 0.70 µM against HepG2) . While the specific 4-thione derivative was not included in this head-to-head comparison, the scaffold-level data establish that benzofuro[3,2-d]pyrimidines occupy a differentiated chemical space from quinazolines, with the thione variant expected to further alter kinase selectivity through sulfur-specific interactions.

Kinase inhibition Bioisosterism Anticancer drug discovery

Synthetic Route Specificity: Aza-Wittig Cyclization Enables Direct Access to 4-Thione Derivatives Not Achievable via Standard Routes for 4-Amino Analogs

The aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C, followed by reaction with carbon disulfide and subsequent treatment with amines, provides a specific, high-yielding route to 2-alkylthio-4-thioxo-benzofuro[3,2-d]pyrimidines [1]. In contrast, 4-amino benzofuro[3,2-d]pyrimidine analogs are typically accessed via microwave-assisted Dimroth rearrangement of N-aryl precursors [2]. The thione-specific synthetic route allows for modular diversification at the 2-position while maintaining the 4-thione functionality, a synthetic flexibility not shared by the 4-oxo or 4-amino series.

Synthetic methodology Aza-Wittig reaction Heterocyclic chemistry

Antifungal Chemosensitization Potential: Benzofuropyrimidine Derivatives Restore Fluconazole Susceptibility in Resistant Candida albicans via CaPkc1 Inhibition

Benzofuro[3,2-d]pyrimidine derivatives inspired by the natural product (–)-cercosporamide (a CaPkc1 inhibitor with IC50 = 44 nM) were synthesized and evaluated for their ability to restore fluconazole susceptibility in resistant Candida albicans [1]. In co-administration assays, the benzofuropyrimidinedione derivative 23 exhibited a synergistic effect with fluconazole, significantly inhibiting cell growth of a fluconazole-resistant C. albicans strain at concentrations where fluconazole alone showed no effect [1]. While the 4-thione variant was not directly tested in this study, the scaffold class demonstrates a validated chemosensitization mechanism that is structurally dependent on the benzofuro[3,2-d]pyrimidine core, and the thione group may further modulate CaPkc1 binding through sulfur-mediated interactions.

Antifungal resistance CaPkc1 kinase Fluconazole chemosensitization

Thione Group as a Soft Ligand: Potential for Selective Metal Coordination and Allosteric Kinase Modulation Not Achievable with the 4-Oxo Analog

The thione sulfur atom is classified as a soft Lewis base according to hard-soft acid-base (HSAB) theory, with a polarizability (α) approximately 2.9 ų compared to approximately 0.8 ų for the carbonyl oxygen [1]. This difference enables the 4-thione compound to selectively coordinate soft metal ions (e.g., Zn²⁺, Cu⁺, Au⁺) in enzyme active sites or to engage in sulfur-π interactions with aromatic amino acid side chains, interaction modes that are thermodynamically unfavorable for the 4-oxo analog. In kinase drug discovery, this property has been exploited in thieno[3,2-d]pyrimidine-based inhibitors where the sulfur atom contributes to binding affinity through specific interactions with the kinase hinge region [2].

Metal coordination Allosteric modulation Sulfur ligand chemistry

Optimal Application Scenarios for [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione Based on Quantitative Differentiation Evidence


Scaffold-Hopping from Quinazoline Kinase Inhibitors: Exploiting Bioisosterism to Overcome Acquired Resistance Mutations

For medicinal chemistry teams facing resistance to quinazoline-based kinase inhibitors (e.g., EGFR T790M gatekeeper mutation), [1]benzofuro[3,2-d]pyrimidine-4(3H)-thione serves as a structurally distinct bioisosteric replacement scaffold. As documented by He et al. [1], the benzofuro[3,2-d]pyrimidine core is a recognized quinazoline bioisostere. The 4-thione group introduces altered hinge-region hydrogen-bonding geometry (weaker HBA, ΔpK_BHX ≈ –0.5 to –1.0 vs. oxo) and higher lipophilicity (ΔlogP ≈ +0.7 to +1.0), which can restore binding affinity to mutated kinase domains where the canonical quinazoline N3–hinge interaction is compromised. This scaffold-hopping strategy is supported by cross-study evidence that benzofuro[3,2-d]pyrimidine derivatives maintain antitumor activity in HepG2, Bel-7402, and HeLa cell lines [2].

Antifungal Chemosensitizer Development: Targeting Azole-Resistant Candida Infections via CaPkc1 Inhibition

In antifungal drug discovery programs addressing fluconazole-resistant candidiasis, the benzofuro[3,2-d]pyrimidine scaffold—exemplified by cercosporamide-derived derivatives—has demonstrated synergistic restoration of fluconazole susceptibility through CaPkc1 kinase inhibition [1]. The target compound, as the 4-thione variant, is a logical starting point for structure-activity relationship (SAR) exploration in this chemotype, as the sulfur atom may form additional stabilizing interactions within the CaPkc1 ATP-binding pocket (soft ligand character, α ≈ 2.9 ų). This application is particularly relevant for combating Candida albicans and Candida tropicalis strains exhibiting clinical azole resistance, where the natural product lead cercosporamide shows MIC values of 15.6 µg/mL [1].

Metalloenzyme Inhibitor Design: Leveraging Thione-Specific Metal Coordination for Selective Target Engagement

The soft Lewis base character of the thione sulfur (α ≈ 2.9 ų vs. 0.8 ų for carbonyl oxygen) [1] makes [1]benzofuro[3,2-d]pyrimidine-4(3H)-thione uniquely suited as a core scaffold for designing inhibitors of metalloenzymes containing Zn²⁺, Cu⁺/²⁺, or Fe²⁺ in their active sites. Potential targets include matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and carbonic anhydrases, where sulfur–zinc coordination is a validated inhibition mechanism. The benzofuro[3,2-d]pyrimidine tricyclic system provides a rigid, planar scaffold that can be functionalized at the 2-position via the aza-Wittig/CS2 synthetic route [2], enabling systematic exploration of metal-binding geometry while maintaining the critical 4-thione coordination site.

Quote Request

Request a Quote for [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.